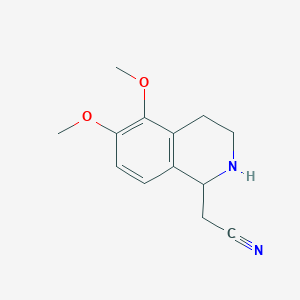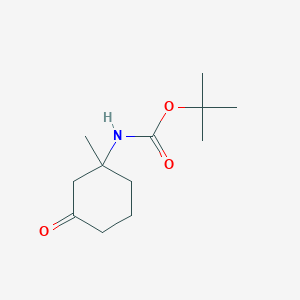
(5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the Pictet-Spengler reaction, a well-known method for constructing tetrahydroisoquinoline derivatives. In this reaction, a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. For this specific compound, the reaction involves the use of 5,6-dimethoxyphenylethylamine and an appropriate aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of different acid catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
化学反应分析
Types of Reactions
2-(5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
2-(5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5,6-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial cellular responses .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy and acetonitrile groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the acetonitrile group but has similar methoxy substitutions.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the acetonitrile group.
Uniqueness
2-(5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is unique due to the presence of both methoxy groups and the acetonitrile group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
7634-86-8 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(5,6-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-4-3-9-10(13(12)17-2)6-8-15-11(9)5-7-14/h3-4,11,15H,5-6,8H2,1-2H3 |
InChI 键 |
KSAYFZYVVFNGIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)C(NCC2)CC#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)

![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)


![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
